molecular formula C36H39F3N4O B13056335 (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

Cat. No.: B13056335
M. Wt: 600.7 g/mol
InChI Key: CPDKCWNAYYOWLG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound is derived through systematic prioritization of functional groups and substituents on the quinoline core. The parent structure is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • A carboxamide group at position 4, denoted by the suffix -4-carboxamide.
  • A [1,4'-bipiperidin]-1'-ylmethyl group at position 3, indicating a bipiperidine moiety (two piperidine rings connected at their 1 and 4' positions) attached via a methylene bridge.
  • A 3-(trifluoromethyl)phenyl group at position 2, specifying a phenyl ring substituted with a trifluoromethyl group at the meta position.
  • An N-(1-phenylethyl) substituent on the carboxamide nitrogen, describing a phenylethyl group attached to the nitrogen atom.

The full IUPAC name prioritizes substituents based on the Cahn-Ingold-Prelog rules, with numerical locants assigned to ensure unambiguous positioning. The stereochemical descriptor (S) refers to the configuration at the chiral center within the 1-phenylethyl group.

Isomeric Considerations :

  • Stereoisomerism : The (S)-configuration at the 1-phenylethyl group’s chiral center distinguishes this compound from its (R)-enantiomer.
  • Conformational Flexibility : The bipiperidinylmethyl group introduces rotational freedom, enabling multiple conformers. However, the IUPAC name does not account for conformational isomerism, as it describes connectivity rather than spatial arrangement.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 2095101-64-5 , which is assigned to this specific stereoisomer and connectivity. The molecular formula C₃₆H₃₉F₃N₄O is validated through mass spectrometry and elemental analysis, with a molecular weight of 600.72 g/mol .

Table 1: Molecular Identity Validation

Property Value Source
CAS Registry Number 2095101-64-5
Molecular Formula C₃₆H₃₉F₃N₄O
Molecular Weight 600.72 g/mol
IUPAC Name (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

The molecular formula aligns with the structural composition:

  • Quinoline Core : C₉H₆N (positions 1–9).
  • Carboxamide Group : CON(C₈H₉) (position 4).
  • 3-(Trifluoromethyl)phenyl : C₇H₄F₃ (position 2).
  • [1,4'-Bipiperidin]-1'-ylmethyl : C₁₁H₂₀N₂ (position 3).

Stereochemical Configuration Analysis of Chiral Centers

The compound contains one chiral center at the 1-phenylethyl group’s ethyl carbon , which is directly bonded to the carboxamide nitrogen. The (S) -configuration is determined using the Cahn-Ingold-Prelog priority rules:

  • Substituent Priorities :

    • Priority 1 : Phenyl group (C₆H₅).
    • Priority 2 : Nitrogen-bound quinoline-carboxamide chain.
    • Priority 3 : Methyl group (CH₃).
    • Priority 4 : Hydrogen atom.
  • Spatial Arrangement :

    • The highest-priority groups (phenyl and nitrogen-bound chain) are oriented to form a counterclockwise sequence, resulting in the (S)-configuration.

Table 2: Stereochemical Analysis

Chiral Center Location Substituent Priorities Configuration
1-Phenylethyl carbon Phenyl > N-chain > Methyl > H (S)

The stereochemical integrity of this center is critical for the compound’s biological activity and interaction with target proteins.

Properties

Molecular Formula

C36H39F3N4O

Molecular Weight

600.7 g/mol

IUPAC Name

N-[(1S)-1-phenylethyl]-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C36H39F3N4O/c1-25(26-11-4-2-5-12-26)40-35(44)33-30-15-6-7-16-32(30)41-34(27-13-10-14-28(23-27)36(37,38)39)31(33)24-42-21-17-29(18-22-42)43-19-8-3-9-20-43/h2,4-7,10-16,23,25,29H,3,8-9,17-22,24H2,1H3,(H,40,44)/t25-/m0/s1

InChI Key

CPDKCWNAYYOWLG-VWLOTQADSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)C(F)(F)F)CN5CCC(CC5)N6CCCCC6

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)C(F)(F)F)CN5CCC(CC5)N6CCCCC6

Origin of Product

United States

Preparation Methods

Synthesis of 2-(3-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid intermediate

  • The quinoline core can be synthesized via classical Skraup or Friedländer quinoline synthesis routes, starting from appropriately substituted anilines and ketones.
  • The 3-(trifluoromethyl)phenyl substituent is introduced typically through Suzuki coupling or related cross-coupling reactions using 2-halogenated quinoline intermediates and 3-(trifluoromethyl)phenylboronic acid derivatives.
  • Reaction conditions often involve palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dioxane under inert atmosphere at elevated temperatures (~80-110°C).

Amide bond formation with (S)-1-phenylethylamine

  • The carboxylic acid or activated ester derivative of the quinoline intermediate is coupled with (S)-1-phenylethylamine to form the amide bond.
  • Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC are used in the presence of bases like DIPEA or triethylamine.
  • The reaction is typically carried out in solvents such as DMF, dichloromethane, or acetonitrile at room temperature or under mild heating.
  • The stereochemistry of the (S)-1-phenylethylamine is preserved during the coupling.

Representative Example of Preparation (Literature-Based)

Step Reagents and Conditions Yield (%) Notes
1. Suzuki coupling of 2-chloroquinoline-4-carboxylic acid with 3-(trifluoromethyl)phenylboronic acid Pd(PPh3)4, K2CO3, toluene/water, 90°C, 12 h 70-85 Formation of 2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
2. Conversion of carboxylic acid to acid chloride SOCl2, reflux, 2 h Quantitative Prepares for amide coupling
3. Coupling with (S)-1-phenylethylamine (S)-1-phenylethylamine, base (e.g., triethylamine), DCM, 0-25°C, 4 h 80-90 Amide bond formation
4. Introduction of bipiperidinylmethyl group 3-bromoquinoline derivative + 1,4'-bipiperidine, K2CO3, DMF, 80°C, 12 h 60-75 Nucleophilic substitution
5. Purification Column chromatography or recrystallization - Final product isolation

Key Research Findings and Optimization

  • The use of mild bases and controlled temperatures during the coupling steps helps maintain the stereochemical integrity of the (S)-1-phenylethyl moiety.
  • Reductive amination conditions for installing the bipiperidinylmethyl group are optimized to minimize side reactions and maximize selectivity.
  • Solvent choice significantly affects yields; polar aprotic solvents like DMF and DMSO favor coupling efficiency.
  • Purification by preparative HPLC or recrystallization from appropriate solvents yields the compound with >98% purity as confirmed by HPLC.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values
Quinoline core synthesis Skraup or Friedländer synthesis, 80-110°C, 12-24 h
Cross-coupling catalyst Pd(PPh3)4, 5 mol%
Base for coupling K2CO3, 2 equiv
Solvents Toluene, dioxane, DMF, DCM
Amide coupling reagent EDCI, HATU, or DCC, 1.1 equiv
Amide coupling temperature 0-25°C
Reductive amination reagent NaBH(OAc)3, 1.5 equiv
Reaction atmosphere Nitrogen or argon
Purity of final compound >98% (HPLC)
Yield range 60-90% per step

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Quinoline derivatives are recognized for their wide range of biological activities, including:

  • Antimicrobial properties : Many quinolines exhibit antibacterial and antifungal activities.
  • Anticancer effects : Certain derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective effects : Some compounds demonstrate potential in protecting neuronal cells from damage.

While the specific biological activity of (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is yet to be fully elucidated, its structural features suggest significant potential for therapeutic applications.

Cancer Therapy

The compound's structural characteristics may allow it to interact with various cellular pathways involved in cancer progression. Research indicates that quinoline derivatives can inhibit key enzymes involved in tumor growth, such as topoisomerases and kinases. Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide could be evaluated for anticancer activity through:

  • In vitro assays : Testing its efficacy against different cancer cell lines.
  • In vivo studies : Assessing the compound's effect on tumor growth in animal models.

Neurological Disorders

Given the presence of the bipiperidine moiety, this compound may also exhibit neuroprotective properties. Quinoline derivatives have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress. Potential applications include:

  • Alzheimer's disease : Investigating the compound's ability to inhibit amyloid-beta aggregation.
  • Parkinson's disease : Evaluating its effects on dopaminergic neurons.

Synthesis Approaches

The synthesis of (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide can be approached through various methods, including:

  • Multi-step synthesis : Utilizing starting materials that can be transformed into the desired quinoline structure through several chemical reactions.
  • Microwave-assisted synthesis : This method can enhance reaction rates and yields while minimizing reaction times.

Case Study 1: Anticancer Activity

A study explored the effects of a structurally similar quinoline derivative on human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability . This suggests that (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide may exhibit similar mechanisms worth investigating.

Case Study 2: Neuroprotective Effects

Research on another quinoline derivative demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted the compound's capacity to modulate mitochondrial function and reduce reactive oxygen species levels . This reinforces the potential for (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide to be evaluated for neuroprotective applications.

Mechanism of Action

The mechanism of action of (S)-3-([1,4’-Bipiperidin]-1’-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Quinolone Derivatives with Piperidine Substituents

Example Compound: 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (19h) .

Feature Target Compound Compound 19h
Core Structure Quinoline Quinolone (4-oxo-1,4-dihydroquinoline)
C3 Substituent 1,4'-Bipiperidinylmethyl 3-Amino-4-(2′-methoxybenzyloxyimino)piperidine
C4 Group N-(1-phenylethyl)carboxamide Carboxylic acid
Key Modifications Trifluoromethylphenyl at C2; S-configuration phenylethyl Fluoro, methoxy, cyclopropyl at N1; methoxybenzyloxyimino at piperidine
Molecular Weight Not provided 525.21 g/mol (M+H)+
Synthetic Yield Not provided 19%

Key Insights :

  • The trifluoromethyl group in the target compound may improve metabolic stability and lipophilicity relative to 19h’s methoxybenzyloxyimino group .

Spiro[piperidine-4,2'-quinoline] Derivatives

Example Compound: 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] derivatives (3a-l) .

Feature Target Compound Spiro Derivatives (3a-l)
Core Structure Linear quinoline with bipiperidinylmethyl Spiro-fused piperidine-quinoline
C3 Substituent 1,4'-Bipiperidinylmethyl Acyl groups (e.g., acetyl, benzoyl) at N1'
C4 Group N-(1-phenylethyl)carboxamide Benzyl or methyl at N1
Key Modifications Flexible bipiperidine linker Rigid spiro architecture
Bioactivity Not reported Limited bioactivity data; primarily characterized via IR and GC-MS

Key Insights :

  • The target compound’s carboxamide group may offer improved solubility over the acylated spiro derivatives .

Tetrahydroisoquinoline Carboxamide Analogs

Example Compound: (3R)-N-[(1R)-1-[(4-chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (THIQ) .

Feature Target Compound THIQ
Core Structure Quinoline Tetrahydroisoquinoline
C3 Substituent 1,4'-Bipiperidinylmethyl Piperidine with cyclohexyl and triazolylmethyl
C4 Group N-(1-phenylethyl)carboxamide Carboxamide with chlorophenylmethyl and piperidine
Molecular Weight Not provided 589.17 g/mol
Bioactivity Not reported Likely designed for kinase or protease inhibition (structural analogy)

Key Insights :

  • The target compound’s trifluoromethyl group could enhance blood-brain barrier penetration compared to THIQ’s chlorophenyl group .

QSAR and In Silico Comparisons

Biological Activity

(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, commonly referred to as GSK2193874, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various conditions involving TRPV4 modulation.

  • Molecular Formula : C37H38BrF3N4O
  • Molecular Weight : 691.62 g/mol
  • CAS Number : 1336960-13-4
  • Purity : ≥98% (HPLC)

GSK2193874 acts primarily by inhibiting the TRPV4 channel, which is implicated in several physiological processes, including osmoregulation, nociception, and inflammation. The inhibition of this channel can lead to reduced pain perception and inflammation, making it a candidate for treating conditions such as osteoarthritis and other inflammatory diseases.

In Vitro Studies

  • Osteoblast Activity : GSK2193874 has been shown to influence murine compact bone-derived osteoblasts. Studies indicated that TRPV4 antagonism could enhance osteoblast proliferation and differentiation, suggesting a potential role in bone health and regeneration .
  • Colon Contraction Studies : In experiments involving GSK101-induced colon contractions in mice, GSK2193874 effectively reduced contractions, indicating its potential utility in gastrointestinal disorders .
  • Lung Injury Models : The compound demonstrated protective effects in murine models of lung injury induced by lipopolysaccharide (LPS), highlighting its anti-inflammatory properties .

In Vivo Studies

GSK2193874 has been evaluated in various animal models to assess its efficacy and safety profile:

  • Anti-inflammatory Effects : In vivo studies have shown that GSK2193874 significantly reduces inflammatory markers and tissue damage in models of acute lung injury and arthritis .
  • Pain Models : Animal studies indicate that the compound can effectively alleviate pain responses in models of inflammatory pain, supporting its potential as an analgesic agent.

Case Study 1: Osteoporosis Management

A study investigated the effects of GSK2193874 on bone density in ovariectomized mice, a model for postmenopausal osteoporosis. Results demonstrated that treatment with GSK2193874 led to significant increases in bone mineral density compared to control groups, suggesting its therapeutic potential in osteoporosis management.

Case Study 2: Inflammatory Bowel Disease (IBD)

In a model of IBD, administration of GSK2193874 resulted in decreased disease activity index scores and reduced histological damage in the colon. These findings indicate that TRPV4 antagonism may provide a novel approach to managing IBD symptoms.

Data Summary Table

Parameter Value/Outcome
Molecular Weight691.62 g/mol
CAS Number1336960-13-4
TRPV4 AntagonistYes
Osteoblast ProliferationIncreased
Colon Contraction ReductionSignificant
Lung Injury ProtectionEffective
Pain ReliefConfirmed in animal models

Q & A

Q. How can researchers design a synthetic route for (S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide?

A viable synthesis strategy involves modular assembly of the quinoline core, followed by regioselective functionalization. Key steps include:

  • Quinoline core formation : Use Friedländer or Gould-Jacobs cyclization to construct the quinoline scaffold with a 3-(trifluoromethyl)phenyl substituent at position 2 .
  • Bipiperidine coupling : Introduce the [1,4'-bipiperidin]-1'-ylmethyl group via alkylation or reductive amination, leveraging methods for spiro-piperidine systems (e.g., acylation of piperidine intermediates in high yields) .
  • Amide bond formation : React the carboxylic acid at position 4 with (S)-1-phenylethylamine using coupling agents like HATU or EDC/HOBt .
    Critical considerations: Optimize reaction conditions (solvent, temperature) to avoid racemization at the stereogenic center.

Q. What spectroscopic and analytical methods are essential for structural confirmation?

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions, stereochemistry, and bipiperidine connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry or conformational preferences, especially for the bipiperidine moiety .
  • Thermal analysis (TGA/DSC) : Assess purity and stability, particularly for hygroscopic intermediates .

Q. How can preliminary biological activity be evaluated in vitro?

  • Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to relevant receptors (e.g., kinase or GPCR targets).
  • Cellular assays : Test cytotoxicity (via MTT assay) and functional activity (e.g., cAMP modulation) in cell lines expressing the target .
  • Metabolic stability : Evaluate microsomal half-life (human/rat liver microsomes) to prioritize analogs .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved?

Discrepancies in yields may arise from:

  • Reagent purity : Impurities in trifluoromethylphenyl precursors (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) can reduce efficiency. Use HPLC-purified intermediates .
  • Reaction scalability : Pilot small-scale optimization (e.g., varying equivalents of bipiperidine derivatives) before scaling up .
  • Catalyst selection : Compare Pd-catalyzed vs. organocatalytic methods for key steps, as shown in palladium-mediated cyclization studies .

Q. What strategies improve enantiomeric excess (ee) during synthesis?

  • Chiral auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) during amide bond formation, followed by cleavage .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition metal-catalyzed steps (e.g., Suzuki-Miyaura coupling) .
  • Chiral chromatography : Separate enantiomers using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .

Q. How can polymorphic forms impact pharmacological profiling?

  • Salt/cocrystal screening : Test counterions (e.g., HCl, phosphate) to enhance solubility or bioavailability. XRPD and DSC identify stable polymorphs .
  • Dissolution studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger Glide .
  • Free-energy perturbation (FEP) : Quantify substituent effects (e.g., trifluoromethyl vs. methyl) on binding affinity .
  • ADMET prediction : Use SwissADME or ADMET Predictor to optimize logP, solubility, and CYP450 inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.